N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine
Description
N-(6-Methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a 6-methylpyridin-2-ylamino group at the 6-position. Imidazo[1,2-b]pyridazine derivatives are frequently explored as kinase inhibitors (e.g., c-Met inhibitors like capmatinib ) or antiplasmodial agents . The 6-methylpyridine substituent may influence solubility, binding affinity, or metabolic stability compared to other derivatives.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(14-9)15-11-5-6-12-13-7-8-17(12)16-11/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXFLKPDLPGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of 2-amino-6-methylpyridine with appropriate reagents to form the imidazo[1,2-b]pyridazine core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Target Kinases
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine primarily targets kinases, particularly the Transforming Growth Factor-beta Activated Kinase 1 (TAK1). Inhibition of TAK1 has been linked to reduced proliferation of cancer cells and modulation of inflammatory responses.
Mode of Action
The compound likely binds to the hinge region of kinases, influencing selectivity and potency against various targets. This interaction is critical for its role as a potential therapeutic agent in treating diseases related to kinase dysregulation.
Medicinal Chemistry
This compound has been explored for its potential as:
- Anticancer Agent : Studies indicate that it exhibits inhibitory effects on cancer cell lines through kinase inhibition.
- Anti-inflammatory Agent : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating autoimmune diseases.
- Antimicrobial Activity : Investigations into its antimicrobial properties suggest potential applications in combating resistant bacterial strains.
Biochemistry
Research has focused on the biochemical pathways affected by this compound, particularly its role in inhibiting specific kinases involved in cellular signaling processes.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated potent inhibition of cancer cell proliferation via TAK1 pathway modulation. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro, indicating therapeutic potential for autoimmune conditions. |
| Study C | Antimicrobial Properties | Exhibited activity against various bacterial strains, suggesting utility in developing new antibiotics. |
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Cyclization Reactions : Utilizing strong acids or bases under elevated temperatures to form the imidazo[1,2-b]pyridazine core.
- Optimization Techniques : Industrial production may leverage continuous flow reactors and advanced purification methods to enhance yield and purity.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural Variations and Key Features
Key Observations :
- Position 3 Substitutions : Antiplasmodial activity is often linked to aromatic or heteroaromatic groups (e.g., pyrimidin-5-yl , phenylsulfinyl ). Kinase inhibitors like Gandotinib incorporate bulkier substituents (e.g., morpholinylmethyl ).
- Position 6 Substitutions: Amino groups attached to cyclic amines (e.g., piperidinyl, morpholinocyclohexyl) enhance solubility and target binding in antiplasmodial compounds .
Key Observations :
Biological Activity
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has a distinctive structure characterized by a pyridine ring fused with an imidazo[1,2-b]pyridazine scaffold. The molecular formula is , and its molecular weight is 225.25 g/mol . The compound's unique structure contributes to its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of specific kinases. Similar compounds have been shown to target the Transforming Growth Factor-beta Activated Kinase 1 (TAK1) pathway, which plays a crucial role in various cellular processes, including inflammation and cancer progression .
Target Kinases
- TAK1 : Inhibition leads to reduced cancer cell proliferation.
Binding Mechanism
The compound likely binds to the hinge region of kinases, with structural modifications influencing selectivity and potency against different kinases .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 0.075 | PI3K inhibition | |
| HeLa (cervical cancer) | 0.058 | Apoptosis induction | |
| A549 (lung cancer) | 0.021 | Cell cycle arrest |
These results demonstrate the compound's potential as a therapeutic agent in treating various types of cancer.
Other Biological Activities
In addition to its anticancer effects, this compound has been explored for other pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been observed.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- MDA-MB-231 Model : In vivo studies demonstrated that the compound significantly reduced tumor growth in xenograft models compared to control groups.
- Combination Therapy : When used in combination with other chemotherapeutic agents, enhanced efficacy was noted, suggesting a synergistic effect.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that modifications can enhance solubility and bioavailability, crucial for effective therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine?
The synthesis typically involves multi-step condensation reactions. For example:
- Friedländer’s method : Reacting aminopyridines with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form the imidazo[1,2-b]pyridazine core .
- Multi-component reactions : Combining 3-aminoimidazo[1,2-a]pyridines with electrophilic reagents (e.g., aryl aldehydes) in glacial acetic acid to introduce substituents .
- Purification : Prep-TLC or column chromatography using gradients of CH₃OH/DCM (6:94) to isolate intermediates .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., m/z 280.4 [M+H]⁺ for related analogs) .
- HPLC : ≥98% purity validation using C18 columns and UV detection .
Q. What in vitro assays are used for preliminary biological evaluation?
- Kinase inhibition assays : Measure IC₅₀ values against Pim-1/2/3 kinases using ATP-competitive assays (reported IC₅₀: 7–363 nM for SGI-1776, a structural analog) .
- Cell viability screens : Test antiproliferative effects in cancer cell lines (e.g., leukemia, prostate) via MTT or CellTiter-Glo assays .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values across studies be resolved?
Discrepancies often arise from assay conditions:
- Kinase isoform specificity : Pim-1 IC₅₀ values vary due to ATP concentration differences (e.g., 10 µM vs. 100 µM ATP) .
- Cellular context : Off-target effects in cell-based vs. biochemical assays (e.g., SGI-1776’s anti-adipogenic activity via STAT-3 modulation) .
- Compound purity : Batch-to-batch variability in synthesis (e.g., ≥98% HPLC purity required for reproducibility) .
Q. What strategies improve selectivity for Pim kinases over structurally related kinases?
- Substituent optimization : Introduce methylsulfinyl groups at the 3- and 4-positions of the aryl ring to enhance hydrogen bonding with the kinase hinge region (e.g., compound 15 , IC₅₀ < 100 nM) .
- Crystallographic studies : Use X-ray structures (e.g., PDB entries) to guide modifications that disrupt ATP-binding pocket interactions with off-target kinases .
- DFT modeling : Predict electronic effects of trifluoromethoxy or morpholinomethyl groups on binding affinity .
Q. How are in vivo pharmacokinetics and efficacy validated?
- Xenograft models : Administer 10–50 mg/kg orally to evaluate tumor growth inhibition in murine models (e.g., prostate cancer PDX) .
- BBB permeability : Assess brain penetration using LC-MS/MS in CSF samples (e.g., HuR inhibitor analogs with logP ~2.5) .
- Metabolic stability : Microsomal assays (human/rat liver) to identify metabolic soft spots (e.g., N-methylpiperidine oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
